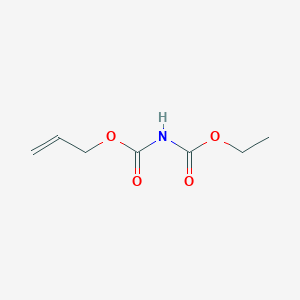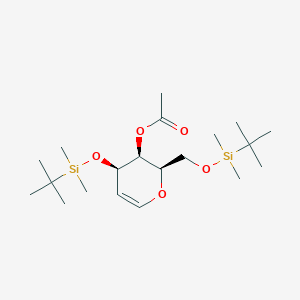
(Ethoxycarbonyl)carbamic acid allyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxycarbonyl)carbamic acid allyl ester, also known as allyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 159.17 g/mol.
Mécanisme D'action
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester acts as a nucleophile in organic reactions, and its (Ethoxycarbonyl)carbamic acid allyl ester group can be easily modified to introduce other functional groups. It can also act as a protecting group for amines, where it forms a stable carbamate linkage with the amine group. This linkage can be easily cleaved under mild conditions, making it a useful protecting group in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester. However, it has been reported to have low toxicity and is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester has several advantages in lab experiments. It is easy to synthesize, has low toxicity, and can be easily modified to introduce other functional groups. However, it has some limitations, such as its limited solubility in water and its sensitivity to acidic conditions.
Orientations Futures
There are several future directions for the use of (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester in scientific research. One potential area of research is the synthesis of new polymers using (Ethoxycarbonyl)carbamic acid allyl ester carbamate as a building block. These polymers could have potential applications in drug delivery and tissue engineering. Additionally, (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester could be used as a reagent in the synthesis of new compounds with potential biological activity. Further research is needed to explore these potential applications.
Méthodes De Synthèse
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester can be synthesized through the reaction of (Ethoxycarbonyl)carbamic acid allyl ester alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester, along with ethyl alcohol and hydrogen chloride as by-products.
Applications De Recherche Scientifique
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester has been extensively studied for its various applications in scientific research. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a precursor for the synthesis of other compounds. Additionally, it has been used as a building block for the synthesis of polymers, which have potential applications in drug delivery and tissue engineering.
Propriétés
Numéro CAS |
188193-21-7 |
|---|---|
Nom du produit |
(Ethoxycarbonyl)carbamic acid allyl ester |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
prop-2-enyl N-ethoxycarbonylcarbamate |
InChI |
InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10) |
Clé InChI |
PXPGLNGTQNDSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCC=C |
SMILES canonique |
CCOC(=O)NC(=O)OCC=C |
Synonymes |
Imidodicarbonic acid, ethyl 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)




